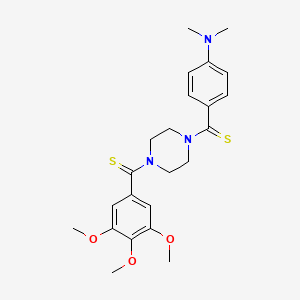
(4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione is an intriguing molecule with distinct structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize (4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione, one may start by obtaining the precursor molecules: 4-(Dimethylamino)phenyl, 4-(3,4,5-trimethoxyphenylcarbonothioyl) chloride, and piperazine. The reaction involves the following steps:
Step 1: Combine 4-(Dimethylamino)phenyl with 4-(3,4,5-trimethoxyphenylcarbonothioyl) chloride.
Step 2: React the mixture with piperazine under controlled conditions, typically using a solvent like dichloromethane at room temperature.
Step 3: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the desired compound forms.
Step 4: Isolate and purify the product using column chromatography or recrystallization.
Industrial Production Methods: For industrial-scale production, this compound requires advanced setups involving automated reactors to ensure consistency. The steps remain the same, with the addition of large-scale purification systems such as high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the dimethylamino and methanethione groups.
Reduction: Reduction reactions might target the carbonothioyl linkage, potentially modifying the sulfur-containing functional group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing further functionalization.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Using sodium borohydride or lithium aluminum hydride under controlled temperature settings.
Substitution: Halogenating agents for electrophilic substitution and strong nucleophiles like thiols for nucleophilic substitution.
Oxidation: Leads to sulfoxides or sulfones.
Reduction: Results in thioethers or thiols.
Substitution: Produces various substituted derivatives with altered chemical properties.
Scientific Research Applications
Biology: Biologically, this compound can act as a ligand in receptor studies, providing insights into receptor-ligand interactions and aiding in drug development.
Medicine: Medically, its structural attributes suggest potential use in developing new therapeutic agents targeting specific pathways in diseases, particularly those involving enzymatic reactions.
Industry: In the industrial sector, the compound finds applications in producing specialty chemicals, dyes, and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. These interactions alter the activity of the target, leading to various biological responses. Pathways involved include receptor-mediated signaling cascades and enzyme inhibition processes.
Comparison with Similar Compounds
Similar Compounds:
(4-(Dimethylamino)phenyl)(piperazin-1-yl)methanone
4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methane
(4-(Methylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
Highlighting Uniqueness: The uniqueness of (4-(Dimethylamino)phenyl)(4-(3,4,5-trimethoxyphenylcarbonothioyl)piperazin-1-yl)methanethione lies in its specific combination of functional groups, which confer distinct reactivity patterns and binding affinities. This makes it a valuable compound for targeted research applications, especially where specific interactions with biological molecules are crucial.
This complex compound offers numerous opportunities for scientific exploration across different disciplines, making it a fascinating subject for research and application.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(3,4,5-trimethoxybenzenecarbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-24(2)18-8-6-16(7-9-18)22(30)25-10-12-26(13-11-25)23(31)17-14-19(27-3)21(29-5)20(15-17)28-4/h6-9,14-15H,10-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFBOYNDBVYTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)
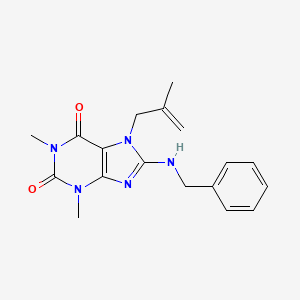
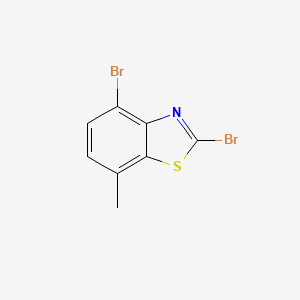
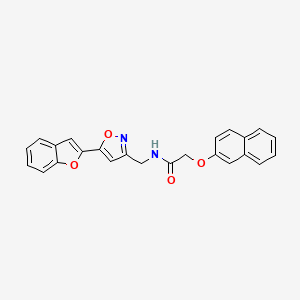

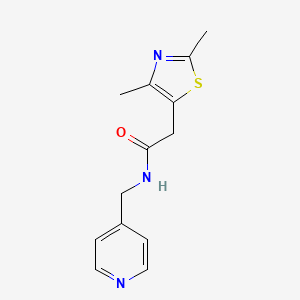
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2993336.png)
![N-(4-methylcyclohexyl)-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2993338.png)
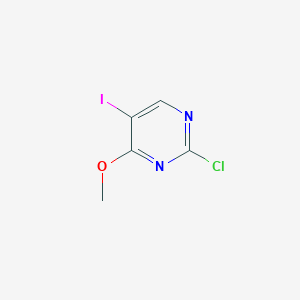
![2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2993340.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2993341.png)
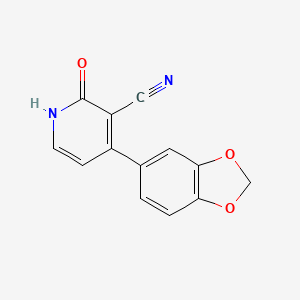
![2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2993344.png)
